2-[2-Methoxy-4-({[2-(morpholin-4-yl)ethyl]amino}methyl)phenoxy]ethanol
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Overview
Description
2-[2-Methoxy-4-({[2-(morpholin-4-yl)ethyl]amino}methyl)phenoxy]ethanol is an organic compound that belongs to the class of phenylmorpholines. These compounds are characterized by the presence of a morpholine ring and a benzene ring linked through a carbon-carbon or carbon-nitrogen bond
Preparation Methods
The synthesis of 2-[2-Methoxy-4-({[2-(morpholin-4-yl)ethyl]amino}methyl)phenoxy]ethanol typically involves the reaction of 2-hydroxy-3-methoxy-5-nitro-benzaldehyde with 2-morpholin-4-yl-phenylamine . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-[2-Methoxy-4-({[2-(morpholin-4-yl)ethyl]amino}methyl)phenoxy]ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[2-Methoxy-4-({[2-(morpholin-4-yl)ethyl]amino}methyl)phenoxy]ethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating thrombotic diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[2-Methoxy-4-({[2-(morpholin-4-yl)ethyl]amino}methyl)phenoxy]ethanol involves its interaction with molecular targets such as PI3Kβ. By inhibiting this enzyme, the compound can modulate various cellular pathways, leading to its antithrombotic effects. The exact molecular pathways and targets are still under investigation, but the inhibition of PI3Kβ is a key aspect of its mechanism.
Comparison with Similar Compounds
2-[2-Methoxy-4-({[2-(morpholin-4-yl)ethyl]amino}methyl)phenoxy]ethanol can be compared with other phenylmorpholines, such as:
- 2-({5-Chloro-2-[(2-methoxy-4-morpholin-4-ylphenyl)amino]pyrimidin-4-yl}amino)-N-methylbenzamide
- 2-({5-Chloro-2-[(2-methoxy-4-morpholin-4-ylphenyl)amino]pyrimidin-4-yl}amino)-N-methylbenzamide
These compounds share structural similarities but may differ in their specific biological activities and applications. The uniqueness of this compound lies in its selective inhibition of PI3Kβ and its potential therapeutic applications in thrombotic diseases.
Properties
Molecular Formula |
C16H26N2O4 |
---|---|
Molecular Weight |
310.39 g/mol |
IUPAC Name |
2-[2-methoxy-4-[(2-morpholin-4-ylethylamino)methyl]phenoxy]ethanol |
InChI |
InChI=1S/C16H26N2O4/c1-20-16-12-14(2-3-15(16)22-11-8-19)13-17-4-5-18-6-9-21-10-7-18/h2-3,12,17,19H,4-11,13H2,1H3 |
InChI Key |
BKVIOLNLKXCZJB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCCN2CCOCC2)OCCO |
Origin of Product |
United States |
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